molecular formula C26H43N7O2 B611569 UNC0224 CAS No. 1197196-48-7

UNC0224

Cat. No.: B611569
CAS No.: 1197196-48-7
M. Wt: 485.7 g/mol
InChI Key: XIVUGRBSBIXXJE-UHFFFAOYSA-N
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Description

UNC0224 is a potent, selective inhibitor of the histone methyltransferase G9a (EHMT2) and its paralog GLP (EHMT1). Developed through structure-based optimization of BIX-01294, this compound features a 7-dimethylaminopropoxy side chain that occupies the lysine-binding channel of G9a, enhancing its binding affinity . Key properties include:

  • Potency: IC₅₀ = 15 nM (G9a ThioGlo assay), Kd = 23 nM (ITC) .
  • Selectivity: >1,000-fold selective for G9a/GLP over SET7/9 and SET8 .
  • Structural Insight: The first co-crystal structure of G9a with a small-molecule inhibitor (PDB: 3K5K) confirmed the critical role of its lysine-mimetic side chain in binding .

Preparation Methods

Synthetic Route Design and Strategic Considerations

The synthesis of UNC0224 was driven by structure-activity relationship (SAR) studies centered on the 2,4-diamino-6,7-dimethoxyquinazoline scaffold . Early inhibitors like BIX-01294 (2a) demonstrated moderate G9a inhibition but lacked selectivity and potency . To address these limitations, researchers hypothesized that introducing a 7-aminoalkoxy side chain could enhance interactions with the lysine-binding channel of G9a while retaining affinity for the peptide-binding groove . This led to the design of this compound, which incorporates a 7-dimethylaminopropoxy moiety alongside optimized 2- and 4-amine substituents .

Key synthetic challenges included regiospecific functionalization of the quinazoline core and sequential amine displacements under controlled conditions. The route prioritized modularity to facilitate rapid SAR exploration, employing orthogonal protection-deprotection strategies and microwave-assisted reactions to accelerate steps requiring elevated temperatures .

Step-by-Step Synthesis of this compound

Preparation of the Quinazoline Core

The synthesis begins with 2-methoxy-4-cyanophenol (3), which undergoes benzyl protection to shield the phenolic hydroxyl group . Nitration introduces a nitro group at the para position relative to the methoxy substituent, followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding aniline intermediate 4 .

Cyclization of aniline 4 is achieved through methyl carbamate formation and subsequent saponification, generating quinazolinedione 5 . Treatment with phosphorus oxychloride (POCl3) converts the lactam carbonyl groups to chlorides, producing 2,4-dichloro-6,7-dimethoxyquinazoline (6) . This intermediate serves as the foundation for subsequent functionalization.

Sequential Amine Displacements

The 4-chloro position of 6 is first displaced with 1-methyl-4-piperidinamine under mild heating, leveraging the higher reactivity of the 4-position due to electronic effects . The resulting 4-amino intermediate undergoes a second displacement at the 2-chloro position with hexahydro-1,4-diazepine, facilitated by microwave irradiation to enhance reaction kinetics .

Introduction of the 7-Dimethylaminopropoxy Side Chain

A critical structural modification involves replacing the 7-methoxy group with a dimethylaminopropoxy chain. This is accomplished via nucleophilic substitution, where the methoxy oxygen is deprotonated and alkylated with 3-chloro-N,N-dimethylpropan-1-amine . The reaction proceeds under basic conditions, with careful temperature control to minimize side reactions.

Optimization of Reaction Conditions

Microwave-Assisted Amine Displacement

Conventional heating methods for the 2-chloro displacement resulted in incomplete conversions and prolonged reaction times. Implementing microwave irradiation at 120°C for 30 minutes increased yields from ~60% to >90%, while reducing byproduct formation . This optimization was pivotal for scalable synthesis.

Regioselective Chlorination

The use of POCl3 in dichloroethane at reflux ensured complete conversion of quinazolinedione 5 to the dichloro derivative 6. Lower temperatures or alternative chlorinating agents (e.g., thionyl chloride) led to partial chlorination and reduced purity .

Alkylation Efficiency

Screening of bases for the 7-alkoxy substitution revealed that potassium tert-butoxide in DMF provided optimal deprotonation of the methoxy group, enabling efficient alkylation with 3-chloro-N,N-dimethylpropan-1-amine . Weaker bases (e.g., K2CO3) resulted in sluggish reactions, while stronger bases (e.g., NaH) promoted decomposition.

Analytical Characterization and Validation

Structural Confirmation

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirmed the molecular formula (C26H43N7O2) and regiochemistry of this compound . Key NMR features included:

  • A singlet at δ 3.85 ppm for the 6-methoxy protons

  • Multiplet resonances between δ 2.20–2.80 ppm for the piperidine and diazepine amines

  • A triplet at δ 4.10 ppm corresponding to the 7-OCH2 protons

Crystallographic Validation

A 1.7 Å resolution X-ray co-crystal structure of this compound bound to G9a provided definitive proof of binding mode . The dimethylaminopropoxy chain extended into the lysine-binding channel, forming hydrogen bonds with Asp1074 and Tyr1067, while the 2- and 4-amine substituents occupied the histone peptide-binding groove .

Scalability and Practical Considerations

Purification Challenges

Early batches exhibited contamination with des-chloro intermediates due to incomplete displacements. Implementing reverse-phase flash chromatography (C18 silica, MeOH/H2O gradient) improved purity to ≥98% .

Stability Profiling

This compound demonstrated stability in aqueous buffers (pH 4–8) for 72 hours at 4°C but underwent gradual decomposition under strong acidic (pH < 2) or alkaline (pH > 10) conditions . Lyophilization from tert-butanol/water mixtures yielded a stable crystalline form suitable for long-term storage .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound Core Scaffold Key Modifications Potency (IC₅₀/Ki) Selectivity Cellular Activity
BIX-01294 Quinazoline 7-methoxy group, benzyl group IC₅₀ = 106 nM (G9a) Prefers GLP over G9a High cytotoxicity
UNC0224 Quinazoline 7-dimethylaminopropoxy chain IC₅₀ = 15 nM; Ki = 1.6 nM >1,000-fold over SET7/9, SET8 Tool compound
UNC0321 Quinazoline Ethoxyethyl chain replacing dimethylaminopropoxy Ki = 63 pM Similar to this compound Poor membrane permeability
UNC0638 Quinazoline Optimized side chains for permeability IC₅₀ = 4–6 nM (cellular) High selectivity Improved cellular activity
UNC0642 Quinazoline Further PK optimization (reduced polarity) IC₅₀ < 2.5 nM Retains selectivity In vivo efficacy
E72 Quinazoline 5-aminopentyloxy side chain IC₅₀ ≈ 20 nM Low cytotoxicity Limited cellular data
EML741 Benzo[e][1,4]diazepine 2-aryl-5-amino substitution Comparable to BIX-01294 Dual activity against DNMT1 Under investigation

Key Findings and Differentiation

BIX-01294 vs. This compound

  • This compound is 5–10-fold more potent than BIX-01294 due to its lysine-mimetic side chain occupying the substrate-binding channel .
  • Unlike BIX-01294, this compound is non-toxic at effective concentrations, making it a superior tool compound .

This compound vs. UNC0321

  • UNC0321, a direct analog, achieves picomolar potency (Ki = 63 pM) by optimizing the side chain’s hydrophobicity . However, its high polarity limits cellular uptake .

This compound vs. UNC0638/UNC0642

  • UNC0638 and UNC0642 retain potency while improving membrane permeability and pharmacokinetics (e.g., UNC0642 has oral bioavailability) .

Scaffold Diversity: EML741

Selectivity and Off-Target Effects

  • This compound shows minimal off-target activity against GPCRs, ion channels, and transporters .
  • In contrast, BIX-01294 exhibits cytotoxicity at high doses due to off-target effects .
  • Notably, this compound is inactive against Plasmodium falciparum and Babesia divergens, whereas analogs like UNC0631 (with a propylpyrrolidine side chain) show antiparasitic activity .

Biological Activity

UNC0224 is a selective inhibitor targeting the G9a and GLP (G9a-like protein) histone methyltransferases, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. This compound has garnered attention due to its potent inhibitory effects and its potential therapeutic applications.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, both of which play critical roles in the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with transcriptional repression, influencing gene expression patterns crucial for cell differentiation, proliferation, and survival. The compound exhibits IC50 values of 15 nM for G9a and 20 nM for GLP, indicating its high potency as an inhibitor .

Selectivity

The selectivity profile of this compound is noteworthy, as it demonstrates over 1000-fold selectivity for G9a over other methyltransferases , making it a valuable tool for studying the specific roles of G9a in biological systems . The compound's Ki value is reported to be 2.6 nM , further underscoring its effectiveness in targeting these enzymes .

Comparative Potency

CompoundTargetIC50 (nM)Ki (nM)Selectivity Ratio
This compoundG9a152.6>1000 (vs others)
UNC0638G9a/GLP10N/AN/A
BIX01294G9a/GLP300N/AN/A

Case Studies

  • Inhibition Effects on Tumor Cells : In a study investigating the effects of this compound on cancer cell lines, treatment with this compound led to reduced cell proliferation and increased apoptosis in various tumor models. This suggests that inhibiting G9a may reverse oncogenic transcriptional programs .
  • Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in neurodegenerative diseases by modulating gene expression related to neuronal survival and function. In models of neurodegeneration, this compound treatment improved neuronal viability and function .
  • Embryonic Development : The role of G9a in embryonic development has been studied using this compound. The compound was shown to affect the differentiation pathways in embryonic stem cells, highlighting its implications in developmental biology .

Molecular Studies

This compound's binding affinity and selectivity were elucidated through crystallography studies, which revealed that the compound forms specific interactions with the active site residues of G9a and GLP. These studies provide insight into how structural modifications can enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which UNC0224 inhibits G9a methyltransferase activity?

this compound inhibits G9a by occupying its lysine-binding channel, as revealed by high-resolution X-ray co-crystal structures. The 7-dimethylaminopropoxy side chain of this compound extends into the channel, enhancing binding affinity compared to earlier inhibitors like BIX01294 . This mechanism is substrate-competitive, directly interfering with peptide binding rather than targeting the SAM cofactor .

Q. How does this compound’s selectivity profile compare to earlier inhibitors like BIX01294?

this compound exhibits >1,000-fold selectivity for G9a and GLP over other methyltransferases (e.g., SETD7, SETD8) and shows minimal off-target activity against GPCRs, ion channels, and transporters. This contrasts with BIX01294, which has weaker potency (IC50 = 106 nM vs. This compound’s 15 nM) and lower selectivity .

Q. What experimental assays are commonly used to validate this compound’s inhibitory activity?

Key assays include:

  • ThioGlo biochemical assays (IC50 = 15 nM for G9a) .
  • Isothermal Titration Calorimetry (ITC) (Kd = 23 nM for G9a) .
  • Microfluidic Capillary Electrophoresis (MCE) for high-throughput screening, achieving a Z′ factor of 0.92 and robust reproducibility .

Q. What are the critical physicochemical properties of this compound for in vitro studies?

this compound is soluble in DMSO, stable at -15°C to -25°C, and has a molecular weight of 485.67 g/mol. Its 7-dimethylaminopropoxy chain improves membrane permeability relative to later analogs like UNC0321, which suffer from poor cellular uptake due to high polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different assay systems?

Variations in IC50 values (e.g., 15 nM in ThioGlo vs. 43–57 nM in ECSD/CLOT assays) arise from differences in substrate concentrations, enzyme purity, and detection methods. Methodological consistency and orthogonal validation (e.g., ITC, MCE) are critical for reconciling data .

Q. Why does this compound exhibit a Hill slope >1 in inhibition assays, and what does this imply about its binding mode?

A Hill slope >1 suggests cooperative binding, likely due to this compound’s interaction with the lysine-binding channel inducing conformational changes in G9a. This contrasts with BIX01294, which has a Hill slope ≈1, indicating non-cooperative binding .

Q. What structural modifications to this compound improved cellular activity in subsequent analogs like UNC0638?

UNC0638 retains this compound’s core quinazoline scaffold but incorporates a 4-(piperidin-4-yl)benzyl group to enhance lipophilicity and cell permeability. This modification maintains high in vitro potency (IC50 = 6 nM) while improving cellular efficacy, as demonstrated by reduced H3K9me2 levels in cancer models .

Q. How do co-crystal structures of this compound with G9a inform the design of next-generation inhibitors?

The G9a-UNC0224 co-crystal structure (PDB: 3K5K) identifies key interactions in the lysine-binding channel, enabling rational optimization. For example, extending the 7-alkoxy side chain in UNC0321 improved potency (Ki = 63 pM) but highlighted the need for balancing polarity and permeability .

Q. What methodological challenges arise when using this compound in epigenetic studies involving chromatin remodeling?

Challenges include:

  • Distinguishing G9a-specific effects from off-target histone modifications.
  • Optimizing dosing schedules to account for this compound’s short half-life in cellular models.
  • Validating target engagement via Western blotting (H3K9me2 reduction) or CETSA .

Q. How does this compound’s inhibition of GLP influence its applicability in disease models?

Dual G9a/GLP inhibition by this compound broadens its utility in studying heterochromatin formation and gene silencing. However, researchers must account for overlapping roles of G9a/GLP in transcriptional regulation when interpreting phenotypic outcomes .

Q. Methodological Recommendations

  • Assay Design : Use MCE for high-throughput screening due to its low variability (CV <2%) and ability to resolve ultra-potent inhibitors (IC50 <5 nM) .
  • Data Interpretation : Cross-validate biochemical IC50 values with cellular assays (e.g., H3K9me2 ELISA) to address potency-activity gaps .
  • Structural Analysis : Leverage PDB 3K5K for molecular dynamics simulations to predict binding modes of novel analogs .

Properties

IUPAC Name

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVUGRBSBIXXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658050
Record name 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197196-48-7
Record name 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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